molecular formula C12H18N2 B6279237 [1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-yl](methyl)amine CAS No. 1248727-43-6

[1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-yl](methyl)amine

Cat. No. B6279237
CAS RN: 1248727-43-6
M. Wt: 190.3
InChI Key:
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Description

1-(2,3-Dihydro-1H-isoindol-2-yl)propan-2-yl](methyl)amine (DIPA) is a synthetic compound that has been studied for its potential applications in scientific research. It is an analogue of the neurotransmitter dopamine and has been studied for its potential therapeutic effects. DIPA has been found to have a variety of biochemical and physiological effects, and its potential use in laboratory experiments has been explored.

Scientific Research Applications

[1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-yl](methyl)amine has been studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, and its potential use in laboratory experiments has been explored. This compound has been found to have antidepressant and anxiolytic effects in animal models, and it has been studied as a potential therapeutic agent for the treatment of depression and anxiety. Additionally, this compound has been studied for its potential use in Parkinson’s disease, as it has been found to have neuroprotective effects in animal models.

Mechanism of Action

The mechanism of action of [1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-yl](methyl)amine is not yet fully understood. It is believed to act as a partial agonist of the dopamine D2 receptor, and it has been found to have affinity for the D2, D3, and D4 dopamine receptors. Additionally, this compound has been found to have affinity for the serotonin 5-HT1A receptor, and it has been suggested that it may act as a serotonin reuptake inhibitor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have antidepressant and anxiolytic effects in animal models, and it has been studied as a potential therapeutic agent for the treatment of depression and anxiety. Additionally, this compound has been found to have neuroprotective effects in animal models, and it has been studied for its potential use in Parkinson’s disease.

Advantages and Limitations for Lab Experiments

The use of [1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-yl](methyl)amine in laboratory experiments has several advantages and limitations. One advantage is that it is a synthetic compound, meaning that it can be synthesized in the laboratory with relative ease. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a potentially useful tool in scientific research. However, there are also some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, and there is still much to be learned about its potential effects. Additionally, this compound is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds.

Future Directions

There are a variety of potential future directions for research on [1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-yl](methyl)amine. One potential direction is to further explore its potential therapeutic effects, as it has been found to have antidepressant and anxiolytic effects in animal models. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential effects on the dopamine and serotonin receptors. Additionally, further research could be done to explore the potential use of this compound in Parkinson’s disease, as it has been found to have neuroprotective effects in animal models. Finally, further research could be done to explore the potential use of this compound in other neurological disorders.

Synthesis Methods

[1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-yl](methyl)amine is synthesized through a two-step reaction. The first step involves the reaction of 2,3-dihydro-1H-isoindol-2-yl)propan-2-ol with methyl iodide to form the intermediate compound, 2,3-dihydro-1H-isoindol-2-yl)propan-2-yl]methyl iodide. This intermediate compound then undergoes a nucleophilic substitution reaction with sodium methoxide to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-yl](methyl)amine involves the reaction of 2,3-dihydro-1H-isoindole with 2-bromo-1-(propan-2-ylamino)propane, followed by reduction of the resulting intermediate.", "Starting Materials": [ "2,3-dihydro-1H-isoindole", "2-bromo-1-(propan-2-ylamino)propane", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,3-dihydro-1H-isoindole is reacted with 2-bromo-1-(propan-2-ylamino)propane in the presence of a base such as sodium hydroxide to form the intermediate [1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-yl]propan-2-amine.", "Step 2: The intermediate is then reduced using sodium borohydride in methanol to form the final product [1-(2,3-dihydro-1H-isoindol-2-yl)propan-2-yl](methyl)amine.", "Step 3: The product is then purified using acid-base extraction with hydrochloric acid to obtain the final pure compound." ] }

CAS RN

1248727-43-6

Molecular Formula

C12H18N2

Molecular Weight

190.3

Purity

95

Origin of Product

United States

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